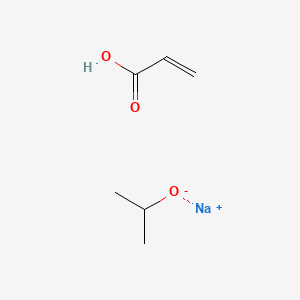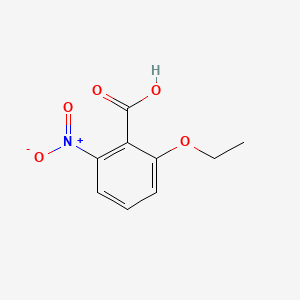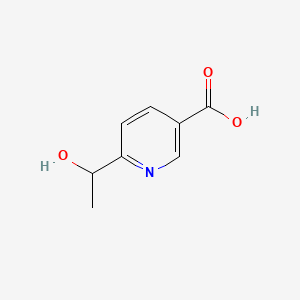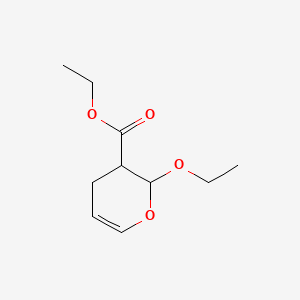
2-Propenoic acid, telomer with 2-propanol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;propan-2-olate;prop-2-enoic acid typically involves the reaction of sodium hydroxide with propan-2-ol (isopropanol) to form sodium propan-2-olate. This intermediate is then reacted with prop-2-enoic acid to yield the final compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of sodium;propan-2-olate;prop-2-enoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 2-propanol, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving sodium;propan-2-olate;prop-2-enoic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving sodium;propan-2-olate;prop-2-enoic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, telomer with 2-propanol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: this compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of sodium;propan-2-olate;prop-2-enoic acid involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Sodium methoxide: Similar to sodium propan-2-olate but with a methoxide group instead of an isopropoxide group.
Sodium ethoxide: Contains an ethoxide group and shares similar reactivity with sodium propan-2-olate.
Acrylic acid: The prop-2-enoic acid component of the compound, known for its use in polymer production.
Uniqueness
2-Propenoic acid, telomer with 2-propanol, sodium salt is unique due to its combination of an alkoxide and a carboxylic acid, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
113184-25-1 |
|---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.141 |
IUPAC Name |
sodium;propan-2-olate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C3H7O.Na/c1-2-3(4)5;1-3(2)4;/h2H,1H2,(H,4,5);3H,1-2H3;/q;-1;+1 |
InChI Key |
NROLOVKSZGGZNV-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].C=CC(=O)O.[Na+] |
Synonyms |
2-Propenoic acid, telomer with 2-propanol, sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B571158.png)
![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)
![Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester](/img/new.no-structure.jpg)
![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B571166.png)



![[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate](/img/structure/B571180.png)
